Benz(a)acridine, 10-fluoro-12-methyl-
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Overview
Description
Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .
Preparation Methods
The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives, often using hydrogenation catalysts.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:
Benz(a)acridine, 10-methyl-: Similar in structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Amsacrine (m-AMSA): An acridine derivative used clinically as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties, currently under clinical investigation.
The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.
Properties
CAS No. |
436-30-6 |
---|---|
Molecular Formula |
C18H12FN |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
10-fluoro-12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3 |
InChI Key |
JKOLYLMWKXHXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F |
Origin of Product |
United States |
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